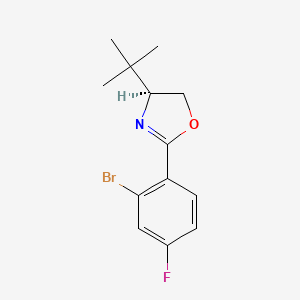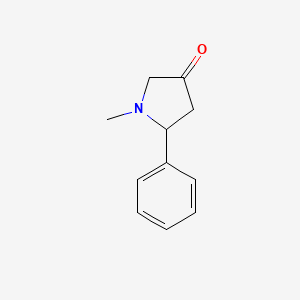
1-Methyl-5-phenylpyrrolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-phenylpyrrolidin-3-one is a heterocyclic organic compound featuring a five-membered pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenylpyrrolidin-3-one can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with methyl hydrazine or phenyl hydrazine under solvent-free conditions . The reaction typically occurs at temperatures ranging from 0-78°C for 1-16 hours, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often employs scalable solvent-free reactions, which are advantageous due to their environmental friendliness and cost-effectiveness . These methods ensure high yields and purity of the compound, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-Methyl-5-phenylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1-Methyl-5-phenylpyrrolidin-3-one has diverse applications in scientific research:
作用機序
The mechanism of action of 1-Methyl-5-phenylpyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine ring allows it to fit into the active sites of these targets, modulating their activity . This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
類似化合物との比較
Pyrrolidin-2-one: Another five-membered lactam with similar biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry and drug design.
Prolinol: A derivative of pyrrolidine with significant pharmacological properties.
Uniqueness: 1-Methyl-5-phenylpyrrolidin-3-one stands out due to its unique combination of a methyl and phenyl group on the pyrrolidine ring, which enhances its binding affinity and selectivity towards specific molecular targets . This structural uniqueness makes it a valuable compound in drug discovery and development .
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
1-methyl-5-phenylpyrrolidin-3-one |
InChI |
InChI=1S/C11H13NO/c1-12-8-10(13)7-11(12)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
InChIキー |
IFSTZHPIPFZQJU-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=O)CC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



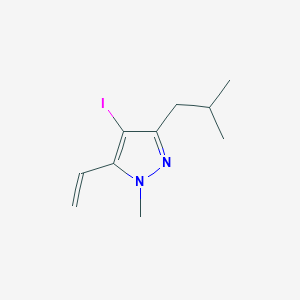
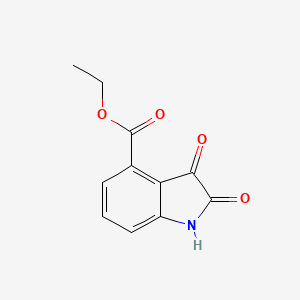
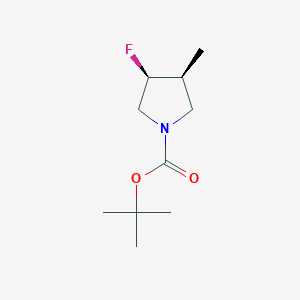
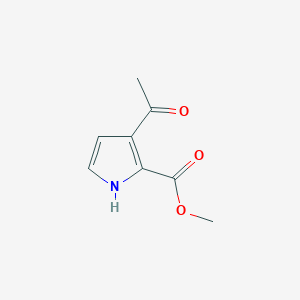
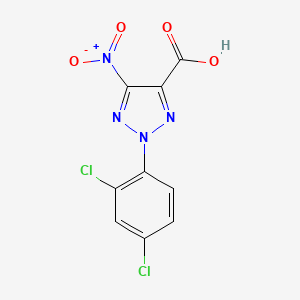
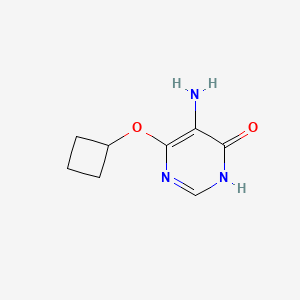
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11777794.png)
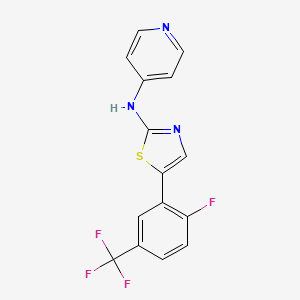


![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
